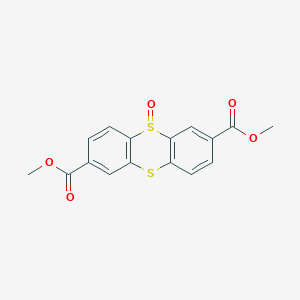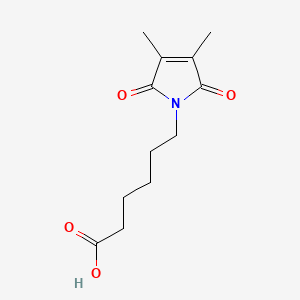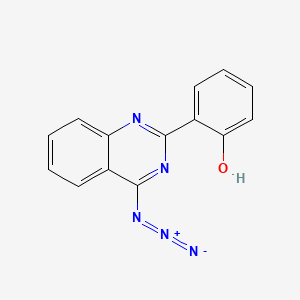![molecular formula C19H33N3O B14499127 N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide CAS No. 64689-08-3](/img/structure/B14499127.png)
N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-Dicyclohexyl-1,2-diazaspiro[25]octane-1-carboxamide is a complex organic compound known for its unique spirocyclic structure This compound is characterized by the presence of a diazaspiro ring system, which is a bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide typically involves the reaction of cyclohexylamine with a suitable diaziridine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including the formation of the spirocyclic ring and subsequent functionalization to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2-Diazaspiro[2.5]octane: A simpler analog with similar structural features.
N-Isopentyl-6-azaspiro[2.5]octane-1-carboxamide: Another spirocyclic compound with different substituents.
N-Allyl-6-azaspiro[2.5]octane-1-carboxamide: A related compound with an allyl group.
Uniqueness
N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide stands out due to its unique combination of spirocyclic structure and functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
64689-08-3 |
|---|---|
Molecular Formula |
C19H33N3O |
Molecular Weight |
319.5 g/mol |
IUPAC Name |
N,1-dicyclohexyl-1,2-diazaspiro[2.5]octane-2-carboxamide |
InChI |
InChI=1S/C19H33N3O/c23-18(20-16-10-4-1-5-11-16)22-19(14-8-3-9-15-19)21(22)17-12-6-2-7-13-17/h16-17H,1-15H2,(H,20,23) |
InChI Key |
UGYNEFIPGJIMIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2C3(N2C4CCCCC4)CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


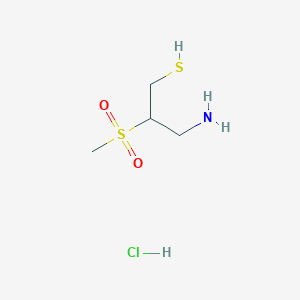
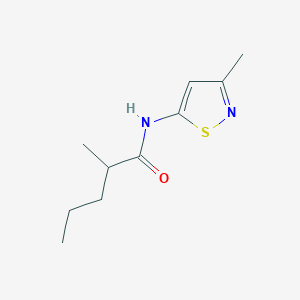
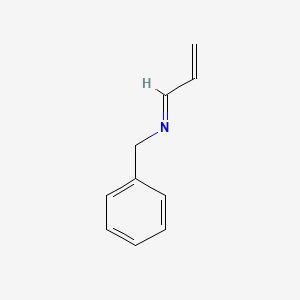
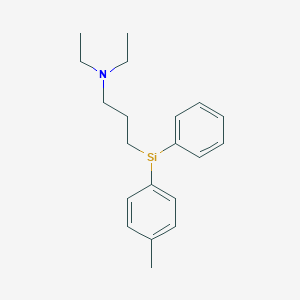
![Dispiro[2.1.2.1]octan-4-one](/img/structure/B14499083.png)
![1-[Chloro(phenylsulfanyl)methyl]naphthalene](/img/structure/B14499085.png)
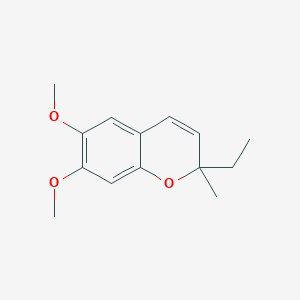
![1,2,4-Trimethyl-3-(4-nitrophenyl)benzo[F]quinolin-4-ium iodide](/img/structure/B14499091.png)
